molecular formula C21H17ClN8O2 B3571110 4-({6-[(3-Chlorophenyl)amino](1,2,5-oxadiazolo[3,4-e]pyrazin-5-yl)}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

4-({6-[(3-Chlorophenyl)amino](1,2,5-oxadiazolo[3,4-e]pyrazin-5-yl)}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B3571110
M. Wt: 448.9 g/mol
InChI Key: FYKXZPBRCXJYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({6-(3-Chlorophenyl)amino}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolinone core, a phenyl group, and an oxadiazole ring, making it a subject of interest for researchers.

Properties

IUPAC Name

4-[[6-(3-chloroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN8O2/c1-12-16(21(31)30(29(12)2)15-9-4-3-5-10-15)24-18-17(23-14-8-6-7-13(22)11-14)25-19-20(26-18)28-32-27-19/h3-11H,1-2H3,(H,23,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXZPBRCXJYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-({6-(3-Chlorophenyl)amino}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolinone core: This can be achieved by the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazolinone core with a phenyl group, typically through a Friedel-Crafts acylation reaction.

    Formation of the oxadiazole ring: This can be done by cyclization of a suitable precursor, such as a nitrile oxide, with the pyrazin-5-yl group.

    Attachment of the 3-chlorophenylamino group: This step involves the nucleophilic substitution of a suitable leaving group on the oxadiazole ring with the 3-chlorophenylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-({6-(3-Chlorophenyl)amino}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({6-(3-Chlorophenyl)amino}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-({6-(3-Chlorophenyl)amino}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-({6-(3-Chlorophenyl)amino}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can be compared with other similar compounds, such as:

    Pyrazolinone derivatives: These compounds share the pyrazolinone core and may have similar biological activities.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse pharmacological properties.

    Phenyl-substituted compounds: These compounds have a phenyl group and may exhibit similar chemical reactivity and biological activities.

The uniqueness of 4-({6-(3-Chlorophenyl)amino}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-({6-[(3-Chlorophenyl)amino](1,2,5-oxadiazolo[3,4-e]pyrazin-5-yl)}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Reactant of Route 2
Reactant of Route 2
4-({6-[(3-Chlorophenyl)amino](1,2,5-oxadiazolo[3,4-e]pyrazin-5-yl)}amino)-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.